molecular formula C22H21N5O B2603728 1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799831-21-3

1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2603728
CAS No.: 799831-21-3
M. Wt: 371.444
InChI Key: VOPGNDRGJXHWEN-UHFFFAOYSA-N
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Description

1-Allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a fused heterocyclic core with distinct substitutions:

  • Position 2: A primary amino group (NH₂), which may participate in hydrogen bonding or act as a pharmacophore.
  • Position 3: A carboxamide moiety substituted with a 4-methylbenzyl group, enhancing lipophilicity and influencing molecular interactions.

Pyrroloquinoxaline derivatives are explored in medicinal chemistry for their structural diversity and biological relevance, particularly as kinase inhibitors or anticancer agents .

Properties

IUPAC Name

2-amino-N-[(4-methylphenyl)methyl]-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-3-12-27-20(23)18(22(28)24-13-15-10-8-14(2)9-11-15)19-21(27)26-17-7-5-4-6-16(17)25-19/h3-11H,1,12-13,23H2,2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPGNDRGJXHWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrroloquinoxaline derivatives, which undergo a series of reactions such as alkylation, amination, and carboxamidation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinoxalines, which can be further functionalized for specific applications.

Scientific Research Applications

1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Position 1 Substitutions

  • Morpholinylpropyl () : This substitution introduces a tertiary amine, enhancing aqueous solubility and metabolic stability via hydrogen bonding with the morpholine oxygen .
  • Schiff Base () : The 4-ethoxybenzylidene group may enable pH-dependent hydrolysis, useful in prodrug designs .

Carboxamide Substitutions

  • 2-Methoxyethyl () : A short polyethylene glycol-like chain improves solubility, as seen in kinase inhibitor scaffolds .
  • 4-Fluorobenzyl () : Fluorine’s electronegativity may strengthen binding to aromatic residues in target proteins .

Molecular Weight Trends

  • Lower molecular weight analogs (e.g., , .40 g/mol) may favor oral absorption, while heavier compounds (e.g., , .55 g/mol) could exhibit prolonged plasma half-lives .

Research Implications

  • Kinase Inhibition: highlights pyrroloquinoxaline derivatives as kinase inhibitors, suggesting the target compound may share this activity, modulated by its substituents .
  • Anticancer Potential: Brominated derivatives () demonstrate how halogenation can enhance DNA intercalation or alkylation, a trait the target compound lacks but may compensate for via allyl-mediated mechanisms .

Biological Activity

The compound 1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrroloquinoxaline, a class of compounds that have garnered attention for their potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and potential therapeutic implications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2

This structure features a pyrroloquinoxaline backbone modified with an allyl group and a 4-methylbenzyl substituent, which may enhance its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrroloquinoxaline class exhibit significant cytotoxic properties against various cancer cell lines. The specific biological activities of This compound include:

  • Cytotoxicity against leukemia cell lines
  • Potential anti-inflammatory effects
  • Mechanisms involving apoptosis induction

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on several human leukemia cell lines, including K562, HL60, and U937. The results are summarized in the following table:

Cell LineIC50 (μM)Reference
K5623.5
HL604.5
U93715

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows promising cytotoxicity comparable to established reference drugs.

The mechanism by which This compound exerts its effects appears to involve:

  • Induction of Apoptosis: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: Studies suggest that it may cause cell cycle arrest at the G2/M phase, thus preventing cancer cell proliferation.

Case Studies and Research Findings

A notable study published in MDPI reported on the synthesis and biological evaluation of related pyrroloquinoxaline derivatives. The findings highlighted the significant anti-leukemic activity of these compounds, with particular emphasis on their lower toxicity towards normal cells compared to cancerous cells .

In another research effort focused on hybrid drug approaches, similar compounds demonstrated potent activity against various cancer cell lines while also showing an ability to induce apoptosis through caspase activation . This suggests that modifications to the pyrroloquinoxaline structure can enhance therapeutic potential.

Q & A

Q. What are the key synthetic strategies for 1-allyl-2-amino-N-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

The synthesis typically involves multi-step reactions starting from pyrroloquinoxaline precursors. For example:

  • Step 1: Condensation of a substituted quinoxaline with an allyl group under acidic conditions (e.g., p-toluenesulfonic acid) to form the pyrroloquinoxaline core .
  • Step 2: Introduction of the 4-methylbenzyl substituent via nucleophilic substitution or reductive amination, depending on precursor availability .
  • Step 3: Final carboxamide formation using coupling agents like EDCI/HOBt . Optimization may involve continuous flow reactors to enhance yield .

Q. How is the compound characterized to confirm structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and allyl/benzyl group integration .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., ESI-MS or MALDI-TOF) .
  • X-ray Crystallography: For unambiguous determination of stereochemistry and bond angles in crystalline forms .

Q. What preliminary biological activities are reported for structurally related pyrroloquinoxaline derivatives?

Analogous compounds exhibit:

  • Anticancer Activity: Inhibition of kinases (e.g., FGFRs) via competitive binding to ATP pockets .
  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis or enzyme function (e.g., β-lactamase inhibition) .
  • Neuroprotective Potential: Modulation of apoptotic pathways in neuronal cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the allylation step?

Systematic optimization involves:

  • Catalyst Screening: Testing Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity .
  • Solvent Effects: Comparing polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates .
  • Temperature Gradients: Using microwave-assisted synthesis to reduce reaction time and byproducts . Contradictory evidence exists on the efficacy of Pd-catalyzed allylation versus radical-based methods; controlled experiments are recommended .

Q. How can contradictory data on the compound’s mechanism of action be resolved?

Discrepancies in kinase inhibition vs. DNA intercalation reports require:

  • Biophysical Assays: Surface plasmon resonance (SPR) to measure binding kinetics with purified kinases .
  • Cellular Imaging: Fluorescence tagging (e.g., FITC-conjugated derivatives) to track subcellular localization .
  • Computational Docking: Molecular dynamics simulations to predict binding modes with target proteins (e.g., using AutoDock Vina) .

Q. What methodologies are effective for analyzing the compound’s stability under physiological conditions?

  • pH-Dependent Stability: Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC at 37°C .
  • Metabolic Profiling: Use liver microsomes or hepatocyte cultures to identify cytochrome P450-mediated metabolites .
  • Thermal Analysis: Differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions .

Data Contradiction Analysis

Q. Why do some studies report high anticancer efficacy while others show limited activity?

Variability may arise from:

  • Cell Line Specificity: Sensitivity differences in epithelial (e.g., HeLa) vs. mesenchymal (e.g., MDA-MB-231) cancer models .
  • Solubility Issues: Poor aqueous solubility leading to inconsistent bioavailability in in vivo assays .
  • Off-Target Effects: Activation of compensatory signaling pathways (e.g., MAPK/ERK) masking primary mechanisms .

Q. How do structural modifications (e.g., allyl vs. benzyl groups) impact biological activity?

Comparative studies on analogs reveal:

  • Allyl Groups: Enhance membrane permeability due to hydrophobic interactions .
  • 4-Methylbenzyl Substituents: Improve target affinity via π-π stacking with aromatic residues in kinase domains .
  • Carboxamide Linkers: Critical for hydrogen bonding with catalytic lysine residues in enzymes .

Methodological Recommendations

Q. What in vitro assays are most suitable for evaluating kinase inhibition?

  • Kinase-Glo Luminescent Assays: Quantify ATP depletion in real-time .
  • Western Blotting: Measure downstream phosphorylation of ERK or AKT .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells .

Q. How can synthetic byproducts be minimized during carboxamide formation?

  • Coupling Agent Selection: Replace EDCI with HATU for higher efficiency .
  • Purification Techniques: Use reverse-phase HPLC with C18 columns to isolate the desired product .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect intermediate formation .

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